Prasugrel-d4 Metabolite R-138727

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

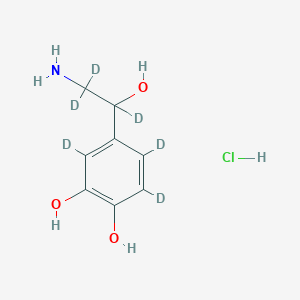

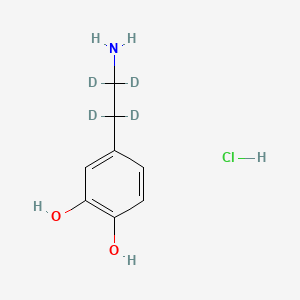

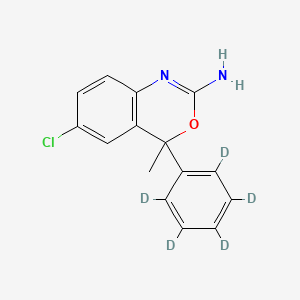

Prasugrel-d4 Metabolite R-138727 is an isotope labelled derivative of Prasugrel Metabolite . It is a platelet inhibitor and can be used to prevent the formation of blood clots . It is also known as a P2Y12 receptor inhibitor .

Synthesis Analysis

Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic formation of R-138727 from prasugrel was found to be stereoselective, where 84% of R-138727 was present as RS and RR, the two most pharmacologically potent isomers, whereas the SR and SS enantiomers accounted for about 16% .

Molecular Structure Analysis

The molecular formula of Prasugrel-d4 Metabolite R-138727 is C18H16FNO3SD4 . Its molecular weight is 353.45 . The chemical formula of the active metabolite of prasugrel is C18H20FNO3S .

Physical And Chemical Properties Analysis

The average weight of Prasugrel-d4 Metabolite R-138727 is 349.42 and its monoisotopic weight is 349.114792406 . The chemical formula is C18H20FNO3S .

Scientific Research Applications

Pharmacokinetic Studies

Prasugrel-d4 Metabolite R-138727 is used in pharmacokinetic studies . A high-performance liquid chromatography-tandem mass spectrometry method was developed and validated for the quantification of the prasugrel metabolite in human plasma . This method is simple and repeatable to use in bioequivalence/pharmacokinetic studies .

Bioequivalence Studies

The active metabolite R-138727 of prasugrel is used in bioequivalence studies . It helps in determining the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study .

Drug Metabolism Studies

Prasugrel-d4 Metabolite R-138727 is used in drug metabolism studies . It helps in understanding the metabolism of prasugrel, a drug used to prevent clotting in patients with acute coronary syndrome undergoing percutaneous coronary intervention .

Clinical Diagnostic Applications

Stable isotope labeling, such as that used in Prasugrel-d4 Metabolite R-138727, allows researchers to study metabolic pathways in vivo in a safe manner . In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening .

Organic Chemistry Research

Prasugrel-d4 Metabolite R-138727 is used in organic chemistry research . Stable isotopes like Prasugrel-d4 Metabolite R-138727 can be used to trace the reaction pathway of a chemical reaction .

Environmental Research

Stable isotopes like Prasugrel-d4 Metabolite R-138727 are used in environmental research . They can be used to trace the source of pollutants or to study the behavior of pollutants in the environment .

Mechanism of Action

Target of Action

The primary target of Prasugrel-d4 Metabolite R-138727 is the human P2Y12 receptor . This receptor plays a crucial role in platelet aggregation , which is a key process in the formation of blood clots. The P2Y12 receptor is a G-protein coupled receptor that is activated by adenosine diphosphate (ADP), leading to platelet activation and aggregation .

Mode of Action

R-138727, the active metabolite of Prasugrel, interacts with the human P2Y12 receptor, specifically with cysteine 97 and cysteine 175 . These two cysteine residues are likely to form a disulfide bridge in native receptors . The interaction of R-138727 with these cysteine residues is irreversible, leading to potent inhibition of receptor function . This prevents the activation of the GPIIb/IIIa receptor complex, resulting in the inhibition of ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The action of R-138727 affects the biochemical pathway involving the P2Y12 receptor and ADP. By inhibiting the P2Y12 receptor, R-138727 prevents the activation of the GPIIb/IIIa receptor complex by ADP . This leads to a decrease in platelet activation and aggregation, which are key steps in the formation of blood clots .

Pharmacokinetics

Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This transformation involves rapid deesterification to an intermediate metabolite, followed by cytochrome P450 (P450)-mediated formation of R-138727 . The major contributors to R-138727 formation are CYP3A4 and CYP2B6 . The metabolite appears quickly in plasma, with a median Tmax of 0.5 hours .

Result of Action

The result of R-138727’s action is a potent and irreversible inhibition of the P2Y12 receptor . This leads to a decrease in ADP-mediated platelet activation and aggregation . As a result, the formation of blood clots is prevented, reducing the risk of thrombotic cardiovascular events .

Action Environment

The action of R-138727 can be influenced by various environmental factors. For example, the presence of other blood cells, calcium, and aspirin can influence the inhibition of ADP-stimulated thrombo-inflammatory markers of platelet activation . Additionally, the enzymatic activity of CYP3A4 and CYP2B6, which are involved in the formation of R-138727, can be affected by various factors such as genetic polymorphisms, drug interactions, and liver disease .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Prasugrel-d4 Metabolite R-138727 involves the conversion of Prasugrel-d4 to its active metabolite R-138727 through a series of chemical reactions.", "Starting Materials": ["Prasugrel-d4", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate", "Sodium sulfate", "Magnesium sulfate", "Acetonitrile"], "Reaction": ["1. Prasugrel-d4 is reduced to its active metabolite R-138727 using sodium borohydride as the reducing agent in methanol.", "2. The reaction mixture is acidified with hydrochloric acid and extracted with ethyl acetate.", "3. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.", "4. The crude product is purified by column chromatography using ethyl acetate and hexane as eluents.", "5. The purified product is characterized by NMR spectroscopy and mass spectrometry.", "6. The yield of Prasugrel-d4 Metabolite R-138727 is calculated and reported."] } | |

CAS RN |

1217222-86-0 |

Molecular Formula |

C18H16FNO3SD4 |

Molecular Weight |

353.45 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

204204-73-9 (unlabelled) |

synonyms |

Prasugrel metabolite M3 D4 |

tag |

Prasugrel Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.